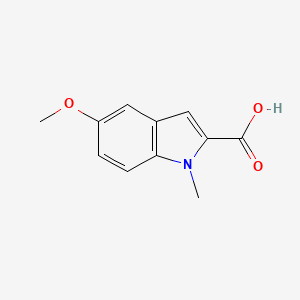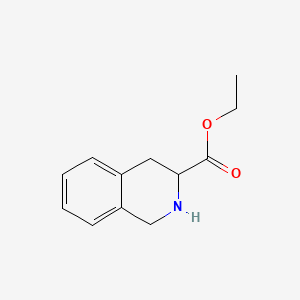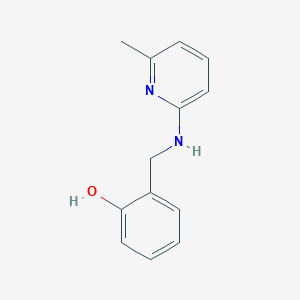
2-(Anilinocarbonothioyl)hydrazinecarboxamide
Overview
Description
2-(Anilinocarbonothioyl)hydrazinecarboxamide is a chemical compound with the CAS Number: 10153-16-9. It has a molecular weight of 210.26 and its IUPAC name is 2-(anilinocarbothioyl)hydrazinecarboxamide . It is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for 2-(Anilinocarbonothioyl)hydrazinecarboxamide is1S/C8H10N4OS/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-(Anilinocarbonothioyl)hydrazinecarboxamide is described as having a refrigerated storage temperature . Unfortunately, specific physical properties such as boiling point or solubility were not found in the search results.Scientific Research Applications
Chemical Synthesis and Modifications
A study by Sennappan et al. (2020) explored the chemical synthesis and modification of compounds related to 2-(Anilinocarbonothioyl)hydrazinecarboxamide. They synthesized (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide and transformed it into another molecule through C-demethylation and amino shift. These molecules demonstrated potential for DNA binding and anticancer activity, supported by molecular docking studies (Sennappan et al., 2020).
Anticancer and Antimicrobial Activity
A similar compound, synthesized by Shareef et al. (2016), showed good antibacterial and antifungal activity. Their research involved thiophene-2-carboxaldehyde derivatives, highlighting the potential of these compounds in pharmaceutical applications (Shareef et al., 2016).
Antimycobacterial Activity
Rychtarčíková et al. (2014) reported on the antimycobacterial activity of N-substituted 2-Isonicotinoylhydrazinecarboxamides. These compounds showed efficacy against Mycobacterium tuberculosis and non-tuberculous mycobacteria, indicating their potential in treating tuberculosis (Rychtarčíková et al., 2014).
Pharmaceutical Applications
He et al. (2017) demonstrated the use of hydrazinecarboxamides as carbamoylating agents in pharmaceutical synthesis. Their research focused on the carbamoylation of nitrogen heteroarenes, a process relevant to drug development (He et al., 2017).
Antihypertensive Properties
Abdel-Wahab et al. (2008) synthesized compounds from thiazol-2-ylcarbamoylacetate, including hydrazine derivatives, which displayed significant antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
Chemical Analysis and Characterization
Abdel-Hay et al. (1990) developed a colorimetric method using hydrazine derivatives for the determination of anti-inflammatory drugs, showcasing an analytical application of these compounds (Abdel-Hay et al., 1990).
Synthesis of Anticonvulsant Agents
Edafiogho et al. (1992) synthesized a series of enaminones, including hydrazine derivatives, which showed potent anticonvulsant activity with minimal neurotoxicity. This indicates the utility of these compounds in developing anticonvulsant medications (Edafiogho et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(phenylcarbamothioylamino)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJECTKACDSHLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350485 | |
| Record name | 2-(phenylcarbamothioyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Anilinocarbonothioyl)hydrazinecarboxamide | |
CAS RN |
10153-16-9 | |
| Record name | NSC139705 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(phenylcarbamothioyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)
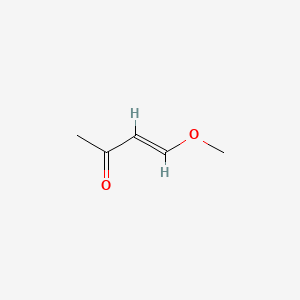


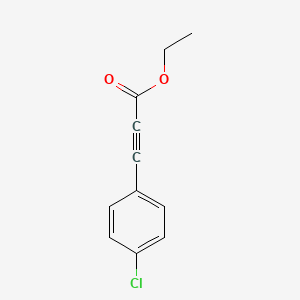
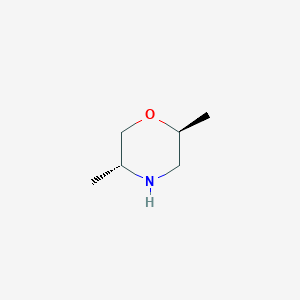

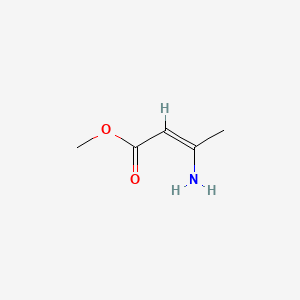
![3-Phenyl-benzo[c]isoxazole-5-carboxylic acid](/img/structure/B1361248.png)
![8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1361250.png)
